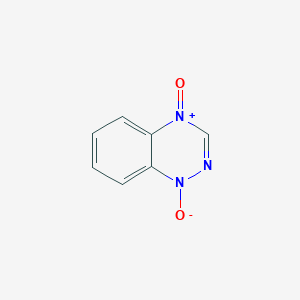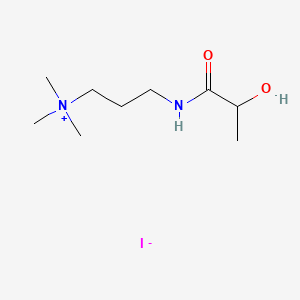
Ammonium, (3-lactamidopropyl)trimethyl-, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NIOSH/TX2230000 is a chemical compound that has garnered attention due to its unique properties and applications in various fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NIOSH/TX2230000 involves a series of chemical reactions that require precise conditions. The primary synthetic route includes the reaction of specific organic compounds under controlled temperatures and pressures. The reaction conditions often involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of NIOSH/TX2230000 typically involves large-scale chemical reactors where the reaction conditions are meticulously monitored. The process includes the purification of the final product to ensure it meets the required standards for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
NIOSH/TX2230000 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can also undergo reduction, where it gains electrons or hydrogen atoms.
Substitution: In this reaction, one functional group in the compound is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally require controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
NIOSH/TX2230000 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on biological systems, including its role in cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in treating certain medical conditions.
Industry: NIOSH/TX2230000 is utilized in the manufacturing of various industrial products due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of NIOSH/TX2230000 involves its interaction with specific molecular targets within a system. The compound can bind to certain receptors or enzymes, leading to a cascade of biochemical reactions. These interactions can affect various pathways, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
NIOSH/TX2230000 can be compared with other compounds that have similar chemical structures or properties. Some of these similar compounds include:
- Volatile organic compounds
- Nitroaromatic compounds
Uniqueness
What sets NIOSH/TX2230000 apart from these similar compounds is its specific reactivity and the unique applications it has in various fields
Propiedades
Número CAS |
73664-21-8 |
|---|---|
Fórmula molecular |
C9H21IN2O2 |
Peso molecular |
316.18 g/mol |
Nombre IUPAC |
3-(2-hydroxypropanoylamino)propyl-trimethylazanium;iodide |
InChI |
InChI=1S/C9H20N2O2.HI/c1-8(12)9(13)10-6-5-7-11(2,3)4;/h8,12H,5-7H2,1-4H3;1H |
Clave InChI |
KQTXITUEKTYWIE-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NCCC[N+](C)(C)C)O.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


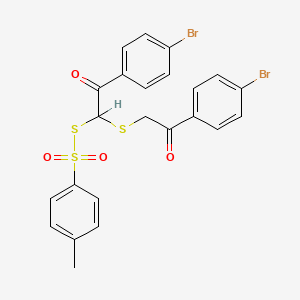
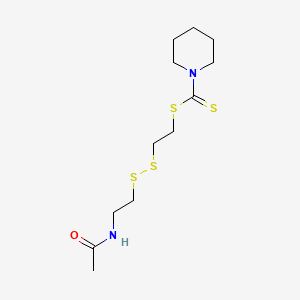
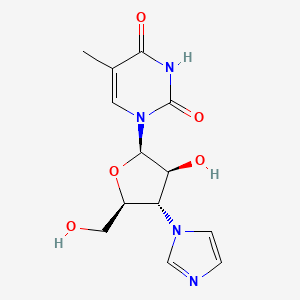

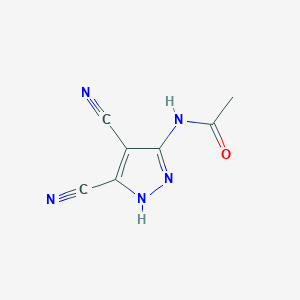
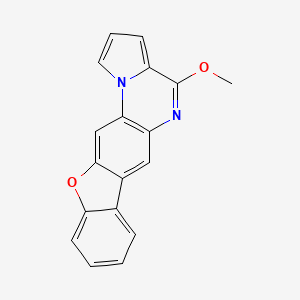
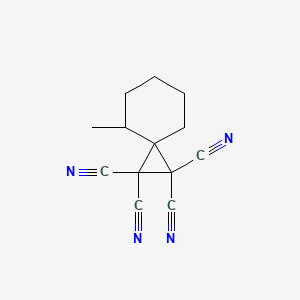
![Ethyl 4-chloro-2-(2-methoxybenzyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12812885.png)
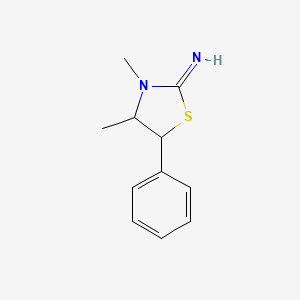
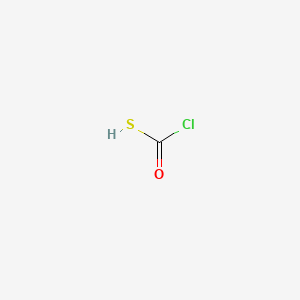
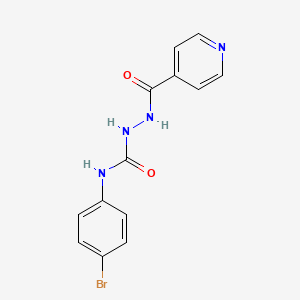
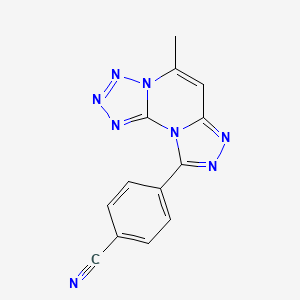
![(4-Chloro-3-(4-ethoxybenzyl)phenyl)((3AS,5R,6S,6AS)-6-hydroxy-2,2-dimethyltetrahydrofuro[3,2-D][1,3]dioxol-5-YL)methanone](/img/structure/B12812924.png)
